molecular formula C13H16BF2N3O2 B11755677 6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole

6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole

Cat. No.: B11755677
M. Wt: 295.10 g/mol
InChI Key: MXICNAYAKYJCJI-UHFFFAOYSA-N
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Description

6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole is a synthetic organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science. This compound, in particular, is characterized by the presence of fluorine atoms and a dioxaborolane group, which may impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzotriazole Core: Starting with a suitable aromatic precursor, the benzotriazole core can be synthesized through cyclization reactions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the Dioxaborolane Group: The dioxaborolane group can be introduced via a borylation reaction using reagents like bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a difluoro-benzotriazole derivative, while reduction could lead to a partially or fully reduced product.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms and the dioxaborolane group could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A parent compound with similar core structure but lacking the fluorine and dioxaborolane groups.

    Fluorobenzotriazoles: Compounds with fluorine atoms but different substituents.

    Borylated Benzotriazoles: Compounds with boryl groups attached to the benzotriazole core.

Uniqueness

6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole is unique due to the combination of fluorine atoms and the dioxaborolane group, which may impart distinct chemical and biological properties compared to other benzotriazole derivatives.

Properties

Molecular Formula

C13H16BF2N3O2

Molecular Weight

295.10 g/mol

IUPAC Name

6,7-difluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole

InChI

InChI=1S/C13H16BF2N3O2/c1-12(2)13(3,4)21-14(20-12)7-6-8-11(10(16)9(7)15)19(5)18-17-8/h6H,1-5H3

InChI Key

MXICNAYAKYJCJI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2F)F)N(N=N3)C

Origin of Product

United States

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